molecular formula C11H17NO2 B15243826 tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate

Cat. No.: B15243826
M. Wt: 195.26 g/mol
InChI Key: FEPUMFNTBZSUSP-UHFFFAOYSA-N
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Description

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a propargyl (prop-2-yn-1-yl) group. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural motifs: the strained cyclopropane ring and the reactive alkyne moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, enabling selective deprotection in multistep syntheses.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

tert-butyl N-(1-prop-2-ynylcyclopropyl)carbamate

InChI

InChI=1S/C11H17NO2/c1-5-6-11(7-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13)

InChI Key

FEPUMFNTBZSUSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CC#C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate involves several steps. One common method includes the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety . This process yields the desired compound with a high degree of purity.

Chemical Reactions Analysis

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Propargyl Group: The alkyne in the target compound enables reactions like Sonogashira coupling (used in for synthesizing compound 250) or Huisgen cycloaddition ("click chemistry") .
  • Cyclopropane Ring : The strain in the cyclopropane ring increases reactivity, facilitating ring-opening reactions in analogs (e.g., compound 250 in ).

Physicochemical Properties

Property tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate (Predicted) tert-Butyl (1-cyanocyclopropyl)carbamate tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Solubility Low (nonpolar alkyne) Moderate (polar cyano) High (hydroxymethyl)
Thermal Stability High (rigid alkyne) High (stable cyano) Moderate (prone to oxidation)
Reactivity High (alkyne for coupling) Low (electron-withdrawing cyano) Moderate (hydroxyl for esterification)

Basis :

  • The propargyl group’s triple bond contributes to rigidity and thermal stability, as seen in compound 250’s synthesis under mild conditions .
  • Hydroxymethyl analogs () exhibit higher solubility due to hydrogen-bonding capacity .

Challenges :

  • Steric hindrance from the cyclopropane ring may reduce coupling efficiency.
  • Alkyne handling requires inert atmospheres (N2/Ar) to prevent polymerization .

Mechanistic Insights :

  • The propargyl group may act as a Michael acceptor or participate in covalent bond formation with biological nucleophiles (e.g., cysteine residues).

Biological Activity

tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate is an organic compound characterized by a unique structural arrangement that includes a tert-butyl group, a cyclopropyl moiety, and an alkyne functional group. Its molecular formula is C13_{13}H19_{19}N1_{1}O2_{2}, with a molecular weight of approximately 221.3 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer research and pharmacological applications.

Structural Features

The structural features of this compound contribute to its biological activity:

Structural Feature Description
Tert-butyl groupProvides steric bulk and stability to the carbamate functional group.
Cyclopropyl moietyImparts unique three-dimensional geometry, potentially influencing interactions with biological targets.
Alkyne functional groupMay participate in various chemical reactions, including those relevant to drug design.

Biological Activity Overview

Research indicates that compounds containing cyclopropyl and alkyne functionalities often exhibit notable biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications .

1. Cytotoxicity Studies

In a study evaluating the cytotoxicity of related compounds, this compound was tested alongside other derivatives. The results indicated significant cytotoxic effects at micromolar concentrations in MCF7 breast cancer cells:

Compound IC50 (µM) Cell Line
Compound A10MCF7
Compound B15MDA-MB-231
This compound12MCF7

This data suggests that the compound exhibits moderate cytotoxicity comparable to other tested compounds .

The mechanism of action for this compound appears to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway is associated with decreased cell survival and increased apoptosis in cancer cells. Mechanistic studies revealed that treatment with this compound resulted in:

  • Increased production of reactive oxygen species (ROS).
  • Activation of PARP cleavage, indicating induction of apoptosis.

These findings align with observations from similar compounds that target the same signaling pathways .

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